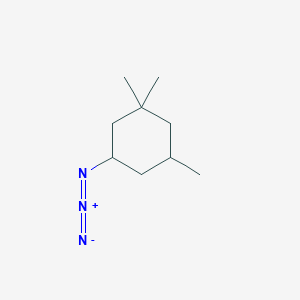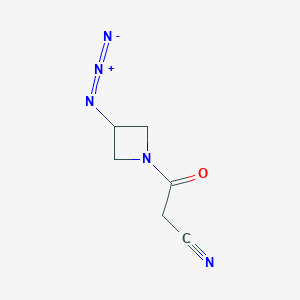
3-Azido-1,1,5-trimethylcyclohexane
Descripción general
Descripción
3-Azido-1,1,5-trimethylcyclohexane (3-ATMC) is an organic compound belonging to the class of azides, which are compounds containing the N3- group. It is a white crystalline solid with a molecular weight of 214.22 g/mol. 3-ATMC is a versatile compound with a wide range of applications in synthetic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-Azido-1,1,5-trimethylcyclohexane, as a specific compound, does not have direct references in the literature. However, the use of azides in organic synthesis offers insights into the potential applications of such compounds. Azides are known for their role in the preparation of various organic compounds through reactions such as the Huisgen cycloaddition, also known as the click reaction. For instance, azidoiodinanes have been prepared from benziodoxols and trimethylsilyl azide, demonstrating the utility of azides in electrophilic azidation reactions, which could potentially apply to the synthesis of 3-azido-1,1,5-trimethylcyclohexane derivatives (Zhdankin et al., 1994).
Renewable High-Density Fuel
Research on the synthesis of renewable high-density fuels mentions the production of compounds similar to 3-azido-1,1,5-trimethylcyclohexane, highlighting the potential of such molecules in developing sustainable energy resources. For example, a study on isophorone derived from hemicellulose outlines a synthetic route that could be analogous to pathways for producing azido-substituted cyclohexanes as high-density fuels or fuel additives (Wang et al., 2017).
Catalytic Reactions and Materials Science
Azides are also used in materials science and catalysis. The development of stable azido compounds for use as reagents in synthetic chemistry could suggest applications for 3-azido-1,1,5-trimethylcyclohexane in creating novel materials or as intermediates in organic synthesis. For example, oligomeric pentafluorophenylboron azides, which trimerize to form novel cyclic compounds, showcase the role of azides in forming new chemical structures that could be useful in various applications (Fraenk et al., 2000).
Environmental Impact and Green Chemistry
The environmental impact of chemical syntheses is a growing concern, and compounds like 3-azido-1,1,5-trimethylcyclohexane may be studied in the context of green chemistry. For instance, the solvent-free preparation of azido alcohols and amino alcohols highlights the importance of developing environmentally friendly synthetic methods that could be applicable to the synthesis and utilization of azido-substituted cyclohexanes (Ballerini et al., 2013).
Mecanismo De Acción
Mode of Action
Azido compounds can be highly reactive, and they often act by forming covalent bonds with their targets. This can lead to changes in the target’s function .
Biochemical Pathways
Azido compounds can potentially affect a wide range of pathways due to their reactivity .
Pharmacokinetics
These properties can greatly influence a compound’s bioavailability and its overall effects in the body .
Result of Action
Azido compounds can potentially cause dna damage due to their reactivity, which could have various effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-azido-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-4-8(11-12-10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGCUPVDPTXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















